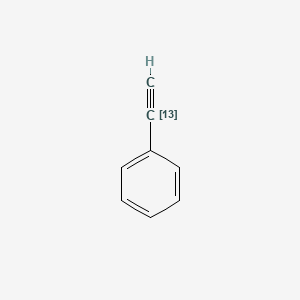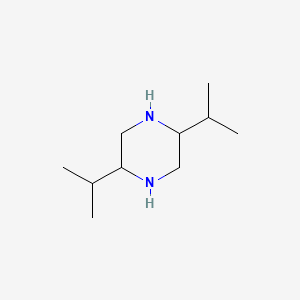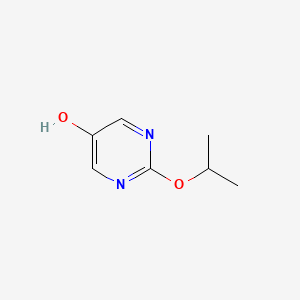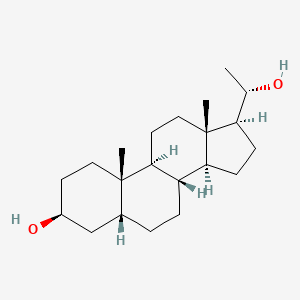
(3β,5β)-Prégnane-3,20-diol
Vue d'ensemble
Description
(3beta,5beta)-Pregnane-3,20-diol, also known as Pregnanediol, is a naturally occurring steroid hormone and a metabolite of progesterone. It is a key intermediate in the biosynthesis of other steroids, including progesterone, androstenedione, and cortisol. Pregnanediol is produced in the adrenal glands, testes, and ovaries and is involved in a variety of physiological processes. It has been studied for its potential therapeutic applications in a variety of conditions, including infertility, depression, and anxiety.
Applications De Recherche Scientifique
Biomarqueur du syndrome des ovaires polykystiques (SOPK) et de l'insuffisance ovarienne précoce (IOP)
(3β,5β)-Prégnane-3,20-diol a été identifié comme un biomarqueur métabolique sérique potentiel pour le SOPK et l'IOP. La recherche suggère que son expression différentielle dans le sérum peut être utilisée pour le diagnostic précoce de ces affections. Les niveaux du composé étaient significativement dysrégulés chez les patients, indiquant son implication dans les processus physiopathologiques du SOPK et de l'IOP .
Outil de diagnostic en métabolomique
La présence du composé dans le profil métabolomique basé sur le sérum offre un avantage diagnostique. Il s'agit de l'un des métabolites différentiellement exprimés (DEM) qui peuvent être identifiés par analyse de chromatographie liquide-spectrométrie de masse, fournissant des informations sur les changements métaboliques associés à divers troubles .
Recherche sur les voies métaboliques
This compound est impliqué dans les voies enrichies de la Kyoto Encyclopedia of Genes and Genomes (KEGG). Cette implication suggère qu'il joue un rôle dans l'interaction avec les gènes correspondants, ce qui pourrait être crucial pour comprendre les voies métaboliques du SOPK et de l'IOP .
Mécanisme D'action
Target of Action
The primary targets of (3beta,5beta)-Pregnane-3,20-diol are the integrins, specifically the αVβ1, αVβ3, and αVβ5 integrins . Integrins are a large family of adhesion molecules that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction .
Mode of Action
(3beta,5beta)-Pregnane-3,20-diol interacts with its targets, the integrins, to mediate various cellular processes. The compound’s interaction with these integrins can lead to changes in cell adhesion, migration, and signal transduction . For instance, the αVβ1 integrin is thought to play a significant role in cell adhesion, while the αVβ3 and αVβ5 integrins are primarily involved in cell migration .
Biochemical Pathways
The compound affects the enzymatic reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase . This enzyme catalyzes the conversion of 3beta-hydroxy-5beta-pregnane-20-one to 5beta-pregnan-3,20-dione, with NADP+ as a co-factor . Thus, (3beta,5beta)-Pregnane-3,20-diol can influence the levels of these steroids and the redox state of the cell.
Pharmacokinetics
As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (3beta,5beta)-Pregnane-3,20-diol’s action are primarily related to its interaction with integrins. By binding to these integrins, the compound can influence cell adhesion, migration, and signal transduction, thereby affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3beta,5beta)-Pregnane-3,20-diol. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment, such as other steroids or signaling molecules. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
The (3beta,5beta)-Pregnane-3,20-diol interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme is responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, thus catalyzing an essential step in the formation of all classes of active steroid hormones .
Cellular Effects
(3beta,5beta)-Pregnane-3,20-diol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of 3β-HSD gene expression, which involves multiple signal transduction pathways activated by several growth factors, steroids, and cytokines .
Molecular Mechanism
At the molecular level, (3beta,5beta)-Pregnane-3,20-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the chemical reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase .
Metabolic Pathways
(3beta,5beta)-Pregnane-3,20-diol is involved in the metabolic pathways that involve the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme interacts with (3beta,5beta)-Pregnane-3,20-diol in the process of oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids .
Propriétés
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-HUTKLZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724229 | |
| Record name | (3beta,5beta)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80-90-0 | |
| Record name | (3beta,5beta)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



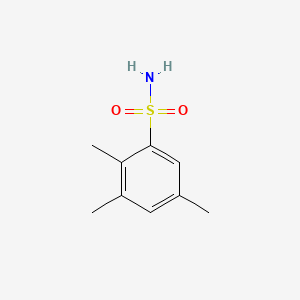
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
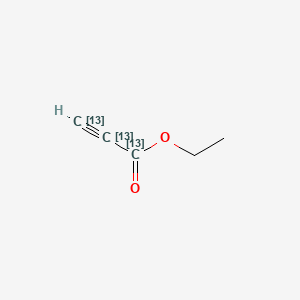
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
